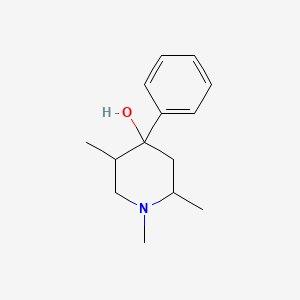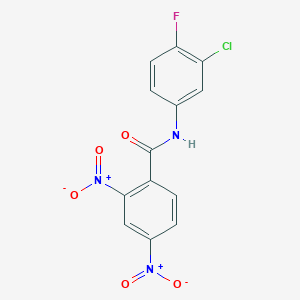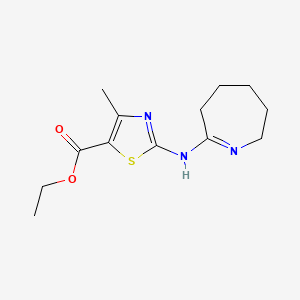![molecular formula C26H30N2O2 B5029647 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5029647.png)
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as EPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a significant effect on various biological processes.
Wirkmechanismus
The mechanism of action of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to inhibit the production of inflammatory mediators, which may contribute to its anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments is its high potency and selectivity. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have a significant effect on biological processes at low concentrations, which makes it a valuable tool for studying these processes. However, one limitation of using 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments is its potential toxicity. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of research is the development of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential use of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, or 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have a significant effect on various biological processes, including the modulation of dopamine and serotonin receptors. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to have anti-inflammatory and anti-tumor properties. While 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for research on 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, including the investigation of its potential use in the treatment of neurological disorders and the development of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis method of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 4-(2-bromoethynyl)benzyl alcohol with 1-(4-piperidinyl) piperidine-4-ol in the presence of cesium carbonate and copper iodide. The resulting compound is then reacted with 2-(1-piperidinylcarbonyl)phenol in the presence of cesium carbonate and copper iodide to yield 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications. It has been found to have a significant effect on various biological processes, including the modulation of dopamine and serotonin receptors. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to have anti-inflammatory and anti-tumor properties. Additionally, 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-2-21-10-12-22(13-11-21)20-27-18-14-23(15-19-27)30-25-9-5-4-8-24(25)26(29)28-16-6-3-7-17-28/h1,4-5,8-13,23H,3,6-7,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQJAODCCKLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)


![3-{3-[(4-methyl-1-piperazinyl)methyl]-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}benzonitrile](/img/structure/B5029615.png)



![N-[5-(5-bromo-2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5029641.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5029662.png)
![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid hydrobromide](/img/structure/B5029669.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)